5-Chloro-2-ethoxynicotinic acid
Overview
Description
5-Chloro-2-ethoxynicotinic acid is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Crystal Structure of the Triphenyltin Compound Bridged by 5-chloro-6-hydroxynicotinic Acid The reaction of 5-chloro-6-hydroxynicotinic acid with Ph3SnCl and sodium ethoxide yielded a triphenyltin compound characterized by single crystal X-ray diffraction, IR, and 1H NMR spectroscopy. The tin atoms in the molecular structure exhibit a distorted trigonal bipyramidal geometry, forming a 1D linear polymer through interactions between phenolic hydroxide O atoms and tin atoms of adjacent molecules. This compound demonstrates high antitumor activity (Gao, Zhang, & Sha, 2021).
Neutral Metallomacrocycles with Palladium Centers The reaction of (Et(3)P)PdCl(2) with 2,3-dihydroxypyridine, 5-chloro-2,3-dihydroxypyridine, or 2-hydroxynicotinic acid in the presence of base produces neutral metallomacrocyclic compounds. These compounds, containing four or ten palladium atoms, are formed via heterocycles acting as dianionic, bridging ligands, as evidenced by single crystal X-ray analyses (Brasey, Scopelliti, & Severin, 2005).
Biological Applications and Chemical Transformations
Degradation of 5-chloro-2-hydroxynicotinic Acid by Mycobacterium sp. A study identified bacteria capable of using 5-chloro-2-hydroxynicotinic acid as their sole carbon and energy source. Classified as Mycobacterium sp., these bacteria initiate the degradation pathway with 5-chloro-2,6-dihydroxynicotinic acid, proposing a metabolic pathway for the degradation of this compound (Tibbles, Müller, & Lingens, 1989).
Electrophilic Aromatic Selenylation New OPRT Inhibitors
2-Ethoxyethaneseleninic acid reacts with electron-rich aromatic substrates to produce (2-ethoxyethyl)seleno ethers, which are transformed into a diverse set of aryl-selenylated products. Among these, a family of 5-uridinyl derivatives exhibits submicromolar inhibition against human and malarial orotate phosphoribosyltransferase, highlighting a novel application in the development of therapeutic agents (Abdo, Zhang, Schramm, & Knapp, 2010).
Environmental Chemistry
Characterization of Rhodococcus erythropolis Transforming 2-chloro-3-cyanopyridine to 2-chloronicotinic Acid Rhodococcus erythropolis ZJB-09149 was identified to convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, highlighting its potential for biotransformation in environmental applications. This strain utilizes nitrile hydratase and amidase for conversion, showcasing an efficient pathway for the preparation of 2-chloronicotinic acid (Jin, Li, Liu, Zheng, & Shen, 2011).
Properties
IUPAC Name |
5-chloro-2-ethoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIBPOFHVJBUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415536 | |
Record name | 5-chloro-2-ethoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68359-07-9 | |
Record name | 5-chloro-2-ethoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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